molecular formula C14H16ClN3OS B11533156 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11533156
M. Wt: 309.8 g/mol
InChI Key: KQFYGDTZLJPLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. This compound features a benzamide group substituted with a 4-chloro group and a 1,3,4-thiadiazole ring, which is further substituted with a pentyl chain. Thiadiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Substitution Reaction: The pentyl group is introduced via a substitution reaction using an appropriate alkyl halide.

    Formation of Benzamide: The final step involves the reaction of the thiadiazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, converting it to a more reduced form.

    Substitution: The chloro group on the benzamide ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound is studied for its potential to inhibit the growth of various pathogens.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Thiadiazole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The chloro group and the pentyl chain can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its longer pentyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity compared to shorter alkyl chain derivatives. Additionally, the presence of the chloro group can increase its reactivity in substitution reactions, allowing for further functionalization.

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

4-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16ClN3OS/c1-2-3-4-5-12-17-18-14(20-12)16-13(19)10-6-8-11(15)9-7-10/h6-9H,2-5H2,1H3,(H,16,18,19)

InChI Key

KQFYGDTZLJPLKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.